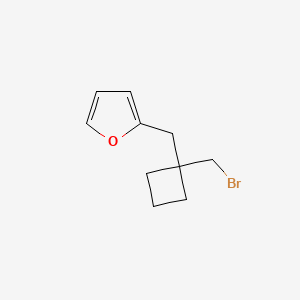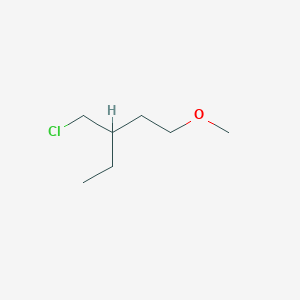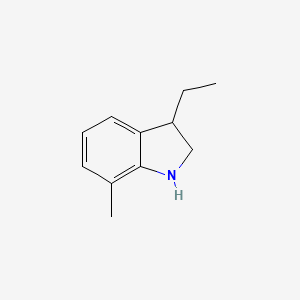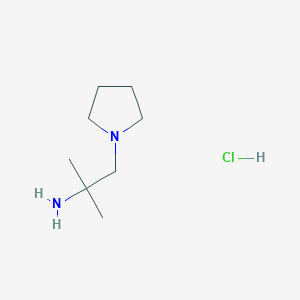
4,7-Difluoro-1,2-benzoxazol-3-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,7-Difluoro-1,2-benzoxazol-3-ol is a chemical compound with the molecular formula C₇H₃F₂NO₂ and a molecular weight of 171.10 g/mol . It belongs to the benzoxazole family, which is known for its diverse applications in medicinal, pharmaceutical, and industrial fields . The compound is characterized by the presence of two fluorine atoms at positions 4 and 7 on the benzoxazole ring, which can significantly influence its chemical properties and reactivity .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,7-Difluoro-1,2-benzoxazol-3-ol typically involves the use of 2-aminophenol as a precursor . One common method includes the reaction of 2-aminophenol with aldehydes or ketones under various catalytic conditions . For instance, the use of a magnetic solid acid nanocatalyst ([Fe₃O₄@SiO₂@Am-PPC-SO₃H] [HSO₄]) in water under reflux conditions has been reported to yield benzoxazole derivatives with high efficiency .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using optimized reaction conditions and catalysts to ensure high yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions
4,7-Difluoro-1,2-benzoxazol-3-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidized derivatives.
Reduction: Reduction reactions can modify the benzoxazole ring, leading to the formation of reduced products.
Substitution: The fluorine atoms on the benzoxazole ring can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized benzoxazole compounds .
Applications De Recherche Scientifique
4,7-Difluoro-1,2-benzoxazol-3-ol has several scientific research applications, including:
Mécanisme D'action
The mechanism of action of 4,7-Difluoro-1,2-benzoxazol-3-ol involves its interaction with specific molecular targets and pathways. The benzoxazole ring can form π-π stacking or π-cation interactions with biological molecules, while the oxygen and nitrogen atoms in the ring can act as hydrogen bond acceptors . These interactions enable the compound to modulate various biological processes, such as enzyme inhibition and receptor binding .
Comparaison Avec Des Composés Similaires
Similar Compounds
Uniqueness
4,7-Difluoro-1,2-benzoxazol-3-ol is unique due to the specific positioning of the fluorine atoms on the benzoxazole ring, which can influence its chemical reactivity and biological activity . This distinct structure allows for unique interactions with biological targets compared to other benzoxazole derivatives .
Propriétés
Formule moléculaire |
C7H3F2NO2 |
|---|---|
Poids moléculaire |
171.10 g/mol |
Nom IUPAC |
4,7-difluoro-1,2-benzoxazol-3-one |
InChI |
InChI=1S/C7H3F2NO2/c8-3-1-2-4(9)6-5(3)7(11)10-12-6/h1-2H,(H,10,11) |
Clé InChI |
IRRQZXBAGZLTIN-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C2C(=C1F)C(=O)NO2)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


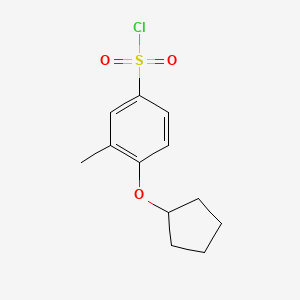
![3-{[(Tert-butoxy)carbonyl]amino}-3-(3-fluorophenyl)-2,2-dimethylpropanoic acid](/img/structure/B13197505.png)
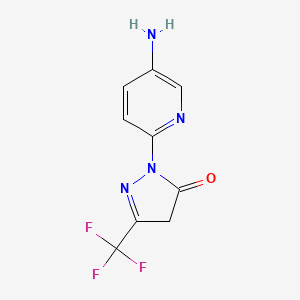
![1-[(1-tert-Butyl-1H-pyrazol-4-yl)imino]-1lambda6-thiolan-1-one](/img/structure/B13197514.png)
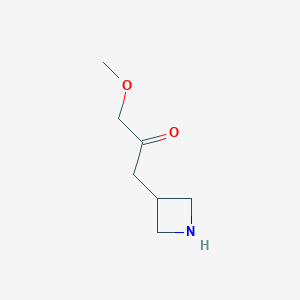
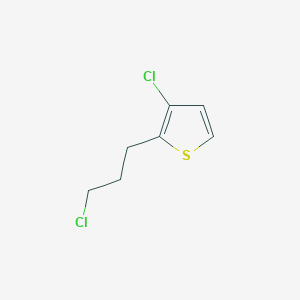
![4-[(2-Methylbenzyl)amino]butanoic acid](/img/structure/B13197533.png)
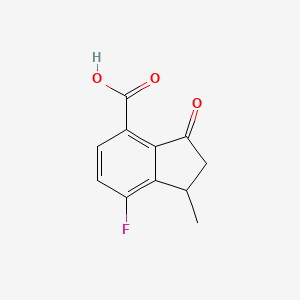
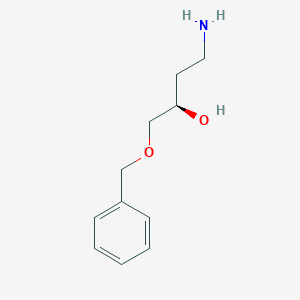
![2-[(2,2-Dimethylpropyl)(methyl)amino]acetic acid](/img/structure/B13197554.png)
